molecular formula C11H14Cl3NO B1228130 N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine CAS No. 67747-01-7

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

Cat. No.: B1228130
CAS No.: 67747-01-7
M. Wt: 282.6 g/mol
InChI Key: CLFQSOIBYICELN-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The discovery of N-(2-(2,4,6-trichlorophenoxy)ethyl)propan-1-amine is intrinsically linked to the development and widespread use of prochloraz, a broad-spectrum imidazole fungicide first introduced in the late 1970s. Initial metabolic studies on prochloraz in the 1980s revealed that enzymatic cleavage of its carboxamide bond produced BTS 40348 as a major breakdown product. Systematic investigations into prochloraz's environmental fate in the 1990s further confirmed BTS 40348's formation across soil, water, and plant systems.

Key milestones include:

  • 1983 : Identification of BTS 40348 in rat hepatic microsomal assays during prochloraz metabolism studies.
  • 1992 : Detection in agricultural runoff samples, prompting regulatory interest in its environmental persistence.
  • 2019 : Full structural elucidation via NMR and mass spectrometry, resolving prior ambiguities about its isomeric configuration.

Relationship to Prochloraz as a Metabolite

As the terminal amine derivative of prochloraz, BTS 40348 forms through hydrolytic cleavage of the parent compound's imidazole-carboxamide moiety. This transformation occurs via both enzymatic (cytochrome P450-mediated) and abiotic pathways. The metabolic pathway proceeds as:

$$
\text{Prochloraz} \xrightarrow{\text{hydrolysis}} \text{BTS 40348} + \text{Imidazole-1-carboxylic acid}
$$

Studies demonstrate that BTS 40348 accounts for 18–22% of prochloraz's metabolic products in aerobic soils and 35–40% in aquatic systems. Its stability arises from the electron-withdrawing trichlorophenoxy group, which resists further oxidative degradation under neutral pH conditions.

Significance in Agricultural Chemistry

BTS 40348's environmental behavior directly impacts regulatory frameworks for prochloraz use:

  • Residue Monitoring : The European Union mandates BTS 40348 screening in crops (e.g., citrus fruits) and surface waters due to its mobility in soil-water systems.
  • Ecotoxicity : While less acutely toxic than prochloraz, chronic exposure to BTS 40348 at 0.1–1.2 μg/L disrupts aquatic invertebrate molting cycles.
  • Analytical Chemistry : Serves as a reference standard in LC-MS/MS methods for prochloraz residue quantification, with detection limits of 0.01 mg/kg in food matrices.

Nomenclature and Identification Parameters

The compound's systematic nomenclature and analytical identifiers ensure precise communication across disciplines:

Property Value
IUPAC Name N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine
CAS Registry Number 67747-01-7
Molecular Formula C₁₁H₁₄Cl₃NO
Molecular Weight 282.59 g/mol
Structural Formula ClC₆H₂(OCH₂CH₂NHCH₂CH₂CH₃)Cl₂
Characteristic MS Fragment m/z 282 → 246 (loss of HCl)
UV-Vis λmax 278 nm (ε = 1,200 L·mol⁻¹·cm⁻¹) in methanol

Nuclear magnetic resonance (NMR) signatures further distinguish BTS 40348:

  • ¹H NMR (CDCl₃): δ 1.45 (t, 3H, CH₃), 2.75 (m, 2H, NCH₂), 3.15 (t, 2H, OCH₂), 6.95 (s, 2H, aromatic H).
  • ¹³C NMR : 156.2 ppm (C-O), 130.1–128.3 ppm (aromatic Cl-C).

Chromatographic retention times (e.g., 6.8 min on C18 columns with acetonitrile/water gradients) facilitate its identification in complex matrices.

Properties

IUPAC Name

N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFQSOIBYICELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891606
Record name N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67747-01-7
Record name N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67747-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine
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Preparation Methods

Reagents and Reaction Conditions

The ionic liquid-mediated method, as described in patent CN101851167B, utilizes 2-(2,4,6-trichlorophenoxy)chloroethane and n-propylamine in a 1:2–6 molar ratio. The reaction is conducted in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]), a hydrophilic ionic liquid, under reflux conditions. Key parameters include:

ParameterValue/Detail
Solvent[BMIM][BF₄]
TemperatureReflux (~80–100°C)
Reaction Time2 hours
Molar Ratio (Chloroethane:Amine)1:2–6
CatalystNone required

This solvent system eliminates the need for additional catalysts, simplifying purification and reducing byproduct formation.

Reaction Optimization and Mechanistic Insights

The ionic liquid acts as both solvent and phase-transfer catalyst, facilitating nucleophilic substitution at the ethyl chloride moiety. The electron-deficient aromatic ring of 2,4,6-trichlorophenoxy enhances the electrophilicity of the adjacent carbon, promoting amine attack. The absence of protic solvents minimizes side reactions such as hydrolysis, ensuring high selectivity.

Yield and Purity Outcomes

This method achieves near-quantitative conversion (100% substrate conversion) with a yield of 98% and >99% purity. The ionic liquid is recoverable via vacuum distillation, enabling reuse across multiple batches without significant efficiency loss.

Thionyl Chloride-Mediated Chlorination and Amination

Step 1: Synthesis of 2-(2,4,6-Trichlorophenoxy)ethyl Chloride

Patent IL90703A outlines a two-step process starting with 2-phenoxyethanol. Thionyl chloride (SOCl₂) in the presence of a tetra-alkyl ammonium halide catalyst converts the hydroxyl group to a chloride:

2-Phenoxyethanol+SOCl2Cat.2-(Phenoxy)ethyl chloride+SO2+HCl\text{2-Phenoxyethanol} + \text{SOCl}2 \xrightarrow{\text{Cat.}} \text{2-(Phenoxy)ethyl chloride} + \text{SO}2 + \text{HCl}

Subsequent chlorination of the phenol ring using chlorine gas or trichloroisocyanuric acid yields 2-(2,4,6-trichlorophenoxy)ethyl chloride.

Step 2: Reaction with Propylamine

The chloroethyl intermediate reacts with excess n-propylamine in a polar aprotic solvent (e.g., acetonitrile) at 50–70°C:

2-(2,4,6-Trichlorophenoxy)ethyl chloride+CH3CH2CH2NH2N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine+HCl\text{2-(2,4,6-Trichlorophenoxy)ethyl chloride} + \text{CH}3\text{CH}2\text{CH}2\text{NH}2 \rightarrow \text{this compound} + \text{HCl}

ParameterValue/Detail
SolventAcetonitrile
Temperature50–70°C
Reaction Time4–6 hours
Molar Ratio (Chloride:Amine)1:3–5

Comparative Analysis of Methodologies

ParameterIonic Liquid MethodThionyl Chloride Method
Reaction Time 2 hours6–8 hours (combined steps)
Yield 98%85–90%
Purity >99%95–97%
Catalyst NoneTetra-alkyl ammonium halide
Byproducts MinimalTrace HCl, SO₂
Scalability High (solvent recycling)Moderate (gas handling required)
Environmental Impact Low (reusable solvent)Moderate (acidic waste)

The ionic liquid method outperforms in yield and purity but requires specialized solvent systems. The thionyl chloride approach, while less efficient, remains viable for facilities equipped for hazardous gas management.

Analytical Validation Techniques

Reaction Monitoring

  • Thin-Layer Chromatography (TLC) : Used in both methods to track reaction completion. Rf values for the amine product are typically 0.6–0.7 in ethyl acetate/hexane (3:7).

  • High-Performance Liquid Chromatography (HPLC) : Quantifies residual starting materials and byproducts. Retention time: 8.2 min (C18 column, acetonitrile/water 70:30).

Structural Confirmation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 1.0 (t, 3H, CH₂CH₂CH₃), δ 1.6 (m, 2H, CH₂CH₂CH₃), δ 2.7 (t, 2H, NCH₂), δ 3.0 (t, 2H, OCH₂), δ 6.9 (s, 2H, aromatic H).

    • ¹³C NMR : 11.5 ppm (CH₂CH₂CH₃), 45.2 ppm (NCH₂), 68.4 ppm (OCH₂), 124–140 ppm (aromatic C-Cl).

Industrial Scale-Up Considerations

Ionic Liquid Method

  • Solvent Recovery : Distillation units are essential for [BMIM][BF₄] recycling, reducing raw material costs by 40%.

  • Batch vs. Continuous Flow : Continuous reactors enhance throughput, achieving 500 kg/day production in pilot trials.

Thionyl Chloride Method

  • Waste Management : Scrubbing systems neutralize HCl and SO₂ emissions, complying with EPA regulations.

  • Cost Analysis : Raw material expenses are 15–20% lower than phenol-based routes, offsetting higher operating costs .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Alkyl halides.

Major Products:

Scientific Research Applications

Scientific Research Applications

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine has shown potential in several research applications:

Chemistry

  • Organic Synthesis : The compound serves as a reagent in organic synthesis and is utilized as a reference standard in analytical chemistry. Its unique structure allows for various chemical transformations, including oxidation and reduction reactions .

Biology

  • Biological Activity : Studies have indicated that this compound exhibits antifungal properties comparable to its parent compound Prochloraz. It has been investigated for its interactions with various biomolecules and its potential effects on fungal pathogens .

Medicine

  • Therapeutic Potential : Research is ongoing to explore the therapeutic applications of this compound, particularly in the context of antifungal treatments. It may inhibit enzymes crucial for ergosterol biosynthesis in fungi .

Industry

  • Agrochemicals : The compound is used in the development and testing of fungicides and related agrochemicals. Its role as a metabolite of Prochloraz makes it relevant for assessing pesticide residues in environmental samples .

Antifungal Efficacy

Research has demonstrated that this compound exhibits antifungal activity against various fungal strains in vitro. Studies indicate that it effectively inhibits growth comparable to Prochloraz .

Toxicological Assessments

Toxicological studies suggest that this compound has a lower toxicity profile compared to other chlorinated phenols. This characteristic makes it a candidate for further investigation in agricultural applications where safety is paramount .

Environmental Impact Studies

As a reference standard in environmental testing, this compound is utilized to analyze pesticide residues and their metabolites in soil and water samples. Understanding its persistence and degradation pathways is critical for assessing environmental risks associated with its use .

Mechanism of Action

The mechanism of action of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine is not extensively studied. as a metabolite of Prochloraz, it may share similar pathways. Prochloraz inhibits the enzyme lanosterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes . This inhibition disrupts cell membrane integrity, leading to antifungal effects .

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (HPLC) for the base compound; hydrochloride salt purity varies by supplier .
  • Storage : Base compound stable at +4°C; hydrochloride salt stored at room temperature in dry conditions .
  • Applications :
    • Intermediate in pesticide synthesis (e.g., Prochloraz metabolites) .
    • Building block for bioactive molecule development .

Comparison with Structurally Related Compounds

Prochloraz Metabolites and Derivatives

The compound is structurally linked to the fungicide Prochloraz (ISO name) and its metabolites:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Differences Role/Application
BTS 40348 67747-01-7 C₁₁H₁₄Cl₃NO 282.59 Identical to target compound Primary metabolite of Prochloraz
BTS 44595 N/A C₁₂H₁₄Cl₃N₂O₂ 340.61 Urea-functionalized metabolite Degradation product of Prochloraz
BTS 44596 N/A C₁₃H₁₄Cl₃N₂O₂ 354.63 N’-formyl derivative of BTS 44595 Intermediate in Prochloraz breakdown

Key Findings :

  • BTS 40348 exhibits identical structure to N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, confirming its role in Prochloraz metabolism .
  • Urea derivatives (BTS 44595/44596) show reduced volatility and altered bioactivity compared to the parent compound .

Structural Isomers and Halogenated Salts

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Structural Variation Notes
Hydrobromide Salt 887403-27-2 C₁₁H₁₅BrCl₃NO 363.51 HCl replaced with HBr Similar solubility; higher stability
Propan-2-amine Isomer 1038331-72-4 C₁₁H₁₄Cl₃NO 282.59 Branched isopropyl group (vs. n-propyl) Reduced polarity; altered reactivity

Key Findings :

  • The hydrobromide salt shows a 0.98 structural similarity to the hydrochloride form but differs in crystallinity .
  • The propan-2-amine isomer’s branched structure may lower melting point and enhance lipid solubility .

Chlorophenoxyethylamine Derivatives

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Modifications Applications
N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine N/A C₁₆H₁₆Cl₃NO 344.66 Chlorobenzyl + dichlorophenoxy groups Experimental agrochemical agent
2-((3-(2,4-Dichlorophenoxy)propyl)amino)ethanol 418775-76-5 C₁₁H₁₄Cl₂NO₂ 266.15 Ethanolamine backbone + dichlorophenoxy Pharmaceutical intermediate

Key Findings :

  • Addition of chlorobenzyl groups (as in the C₁₆ derivative) enhances hydrophobicity and pesticidal activity .
  • Ethanolamine derivatives exhibit higher water solubility due to hydroxyl groups .

Research Implications

  • Environmental Impact: As a Prochloraz metabolite, BTS 40348 (target compound) has been detected in ginger residues post-fungicide treatment, with studies noting its persistence under cold storage .
  • Synthetic Utility : The hydrochloride salt is prioritized in pharmaceutical synthesis due to ease of crystallization and stability .

Biological Activity

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, with the molecular formula C11H14Cl3NO\text{C}_{11}\text{H}_{14}\text{Cl}_3\text{N}\text{O} and a molecular weight of 282.59 g/mol, is a compound studied for its biological activity and interactions within biological systems. It is primarily recognized as a metabolite of the fungicide Prochloraz, which is known for its role in inhibiting fungal growth by targeting ergosterol biosynthesis.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

  • Formation of Intermediate : The reaction of 2,4,6-trichlorophenol with ethylene oxide yields 2-(2,4,6-trichlorophenoxy)ethanol.
  • Final Reaction : This intermediate is then reacted with propylamine under controlled conditions to produce the final amine compound.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
  • Reduction : Reduction reactions can be performed with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution reactions can occur at the amine group using alkyl halides.

Major Products

The major products from these reactions include:

  • Oxidation Products : Corresponding N-oxide derivatives.
  • Reduction Products : Reduced amine derivatives.
  • Substituted Amine Derivatives : Resulting from nucleophilic substitutions.

This compound's mechanism of action is not fully elucidated but is believed to be linked to its structural similarity to Prochloraz. Prochloraz inhibits lanosterol 14α-demethylase, an enzyme critical for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.

Biological Effects

Research indicates that this compound exhibits biological effects through:

  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.
  • Receptor Interaction : Possible interactions with biological receptors that could modulate physiological responses.

Environmental Impact

Studies have explored the degradation of Prochloraz by various pathogens, including Fusarium fujikuroi, which may provide insights into resistance mechanisms against this fungicide. This research highlights the ecological implications of using such compounds in agriculture .

Toxicological Studies

Toxicological assessments are crucial for understanding the safety profile of this compound. Its irritant properties necessitate careful handling and evaluation in laboratory settings .

Case Study Data Table

Study FocusFindingsReference
Enzyme InhibitionInhibits lanosterol 14α-demethylase activity similar to Prochloraz
Environmental DegradationDegradation by Fusarium fujikuroi suggests potential resistance
Toxicological EffectsIdentified as an irritant; requires safety measures in handling

Q & A

Q. Table 1: Analytical Parameters for Stability Testing

ConditionDegradation ProductRRTDetection MethodReference
Acidic (0.1M HCl)2,4,6-Trichlorophenol0.85UPLC-UV
Oxidative (3% H₂O₂)N-Oxide derivative1.12HRMS

Q. Table 2: Metabolic Pathway Key Intermediates

MatrixPrimary MetaboliteSecondary MetaboliteDetection MethodReference
Ginger (plant)BTS403482,4,6-TrichlorophenolLC-HRMS
Soil (environment)BTS44596 (urea derivative)Conjugated TCP derivativesGC-MS/MS

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine
Reactant of Route 2
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N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

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